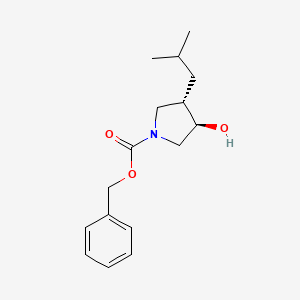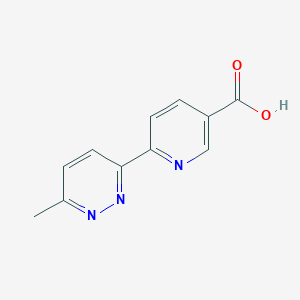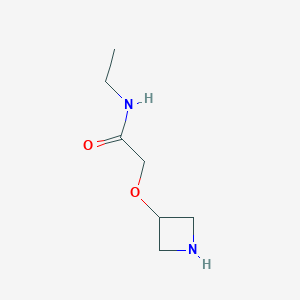
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid is an organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, particularly as calcium channel blockers. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring, which significantly influences its chemical properties and biological activities .
Preparation Methods
The synthesis of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may utilize continuous flow reactors to enhance yield and efficiency, employing catalysts to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. .
Major products formed from these reactions include pyridine derivatives, piperidine derivatives, and various substituted dihydropyridines.
Scientific Research Applications
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies related to calcium channel modulation, which is crucial for understanding various physiological processes.
Mechanism of Action
The primary mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other calcium channel blockers, which are widely used in the treatment of cardiovascular diseases .
Comparison with Similar Compounds
1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid can be compared with other 1,4-dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension.
The uniqueness of this compound lies in its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-benzyl-4H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H,15,16) |
InChI Key |
ZEMFOCAGMWVCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



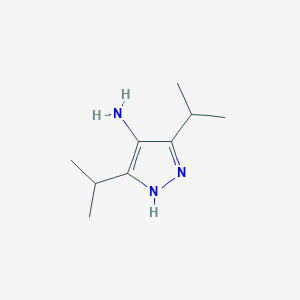
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
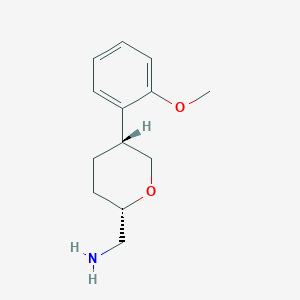
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
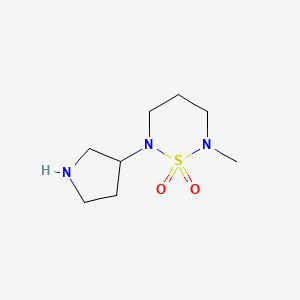
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
![5-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13334787.png)
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)
![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
